molecular formula C20H11IN2O5 B15022345 (4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B15022345
M. Wt: 486.2 g/mol
InChI Key: IWVAKMLHBNGTJO-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a nitrophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common approach is to start with the iodination of a phenyl ring, followed by the formation of the furan and oxazole rings through cyclization reactions. The nitrophenyl group can be introduced via nitration reactions. The final step often involves the condensation of the furan and oxazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its functional groups play a role in biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitrophenyl group may participate in redox reactions, while the iodophenyl group can engage in halogen bonding with target proteins. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(3-bromophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one: Similar structure but with a bromine atom instead of iodine.

    (4Z)-2-(3-chlorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of iodine.

    (4Z)-2-(3-fluorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of (4Z)-2-(3-iodophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one lies in its iodophenyl group, which can participate in unique halogen bonding interactions and may exhibit different reactivity compared to its bromine, chlorine, or fluorine analogs. This can lead to distinct biological activities and applications in various fields.

Properties

Molecular Formula

C20H11IN2O5

Molecular Weight

486.2 g/mol

IUPAC Name

(4Z)-2-(3-iodophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H11IN2O5/c21-14-5-1-4-13(9-14)19-22-17(20(24)28-19)11-16-7-8-18(27-16)12-3-2-6-15(10-12)23(25)26/h1-11H/b17-11-

InChI Key

IWVAKMLHBNGTJO-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)I

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.